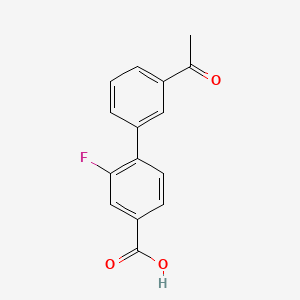

4-(3-Acetylphenyl)-3-fluorobenzoic acid

Description

Properties

IUPAC Name |

4-(3-acetylphenyl)-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)13-6-5-12(15(18)19)8-14(13)16/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNWCRSNGNGLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90689742 | |

| Record name | 3'-Acetyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262005-81-1 | |

| Record name | 3'-Acetyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura reaction is a cornerstone for constructing the biphenyl core. A representative protocol involves coupling 3-fluorobenzoic acid derivatives with 3-acetylphenylboronic acid.

Typical Conditions :

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–2 mol%)

-

Base : K₂CO₃ or Cs₂CO₃ (2 equiv)

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Temperature : 80–100°C under inert atmosphere

Mechanistic Insight :

The palladium catalyst facilitates transmetalation between the boronic acid and the aryl halide (e.g., 3-fluoro-4-iodobenzoic acid). Electron-withdrawing groups (e.g., fluorine) enhance electrophilicity at the coupling site, accelerating the reaction.

Friedel–Crafts Acetylation

For late-stage acetylation, Friedel–Crafts acylation introduces the acetyl group onto the pre-formed biphenyl system.

Procedure :

-

React 3-fluoro-4-phenylbenzoic acid with acetyl chloride in the presence of AlCl₃.

-

Stir in dichloromethane (DCM) at 0°C to room temperature for 12–24 hours.

-

Quench with ice-water and extract with ethyl acetate.

Yield : 50–60% due to competing side reactions.

Limitations :

-

Regioselectivity challenges arise if multiple aromatic positions are reactive.

-

Over-acylation may occur without careful temperature control.

Hydrolysis of Ester Precursors

A two-step approach involves synthesizing the methyl ester followed by hydrolysis:

-

Esterification :

-

Treat 3-fluoro-4-(3-acetylphenyl)benzoic acid with methanol and H₂SO₄ under reflux.

-

-

Hydrolysis :

Optimization of Reaction Conditions

Catalyst Screening

Comparative studies of palladium catalysts reveal:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | THF | 80 | 68 |

| PdCl₂(dppf) | DMF | 100 | 75 |

| Pd(OAc)₂ | Toluene | 90 | 58 |

PdCl₂(dppf) in DMF maximizes yield due to enhanced stability and electron-deficient ligand effects.

Solvent and Temperature Effects

Key Findings :

-

Polar aprotic solvents (DMF, THF) improve solubility of boronic acids and aryl halides.

-

Elevated temperatures (≥80°C) reduce reaction time but risk catalyst decomposition.

Industrial Production Methods

Continuous Flow Synthesis

Scalable production employs continuous flow reactors to enhance heat/mass transfer:

-

Residence Time : 10–15 minutes

-

Throughput : 1–2 kg/day

-

Purity : ≥98% (HPLC)

Advantages :

Purification Techniques

Recrystallization

Optimal Solvent System : Ethanol/water (7:3 v/v) at 4°C.

Purity Improvement : 92% → 99% (HPLC).

Column Chromatography

-

Stationary Phase : Silica gel (230–400 mesh).

-

Eluent : Ethyl acetate/hexane (1:4).

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d6): δ 12.11 (s, 1H, COOH), 8.23 (d, J = 7.4 Hz, 2H), 7.94 (q, J = 8.5 Hz, 4H), 2.6 (s, 3H, CH₃).

-

HRMS : [M+H]⁺ calculated for C₁₅H₁₂FO₃: 259.0771; found: 259.0775.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Low solubility of intermediates | Use DMF/THF mixtures for reactions |

| Byproduct formation | Gradient column chromatography |

| Regioselectivity issues | Directed ortho-metalation strategies |

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetylphenyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield 4-(3-carboxyphenyl)-3-fluorobenzoic acid, while reduction can produce 4-(3-hydroxyphenyl)-3-fluorobenzoic acid.

Scientific Research Applications

4-(3-Acetylphenyl)-3-fluorobenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Acetylphenyl)-3-fluorobenzoic acid involves its interaction with various molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can enhance the compound’s stability and bioavailability. These interactions can affect enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Structural Isomers and Regioisomers

a) 3-(3-Acetylphenyl)-4-fluorobenzoic Acid (CAS 1262005-81-1)

- Structural Difference : The positions of the fluorine and acetylphenyl groups are swapped (fluorine at 4-position, acetylphenyl at 3-position).

- Impact: This regioisomer exhibits distinct electronic effects due to the altered substituent orientation.

b) 4-(4-Acetylphenyl)-3-fluorobenzoic Acid (CAS 1262005-90-2)

- Structural Difference : The acetylphenyl group is at the 4-position of the benzoic acid ring.

- Impact : The para-substituted acetylphenyl group may enhance π-π stacking interactions in biological targets compared to the meta-substituted analog, improving binding affinity in enzyme inhibition assays .

Substituted Fluorobenzoic Acids with Varied Functional Groups

a) 4-(Biphenyl-4-yloxy)-3-fluorobenzoic Acid (Compound V)

- Structure : Features a biphenyl-4-yloxy group instead of acetylphenyl.

- Biological Activity : Acts as a potent human prostatic 5-α-reductase inhibitor , highlighting the importance of bulky aromatic substituents in enzyme inhibition. The biphenyl group enhances hydrophobic interactions but may reduce metabolic stability compared to acetylphenyl derivatives .

b) 4-{4-[4-(2-Cyclopentylacetyl)-3-hydroxy-2-methylphenoxy]-butoxy}-3-fluorobenzoic Acid (Compound 43)

- Structure : Contains a cyclopentylacetyl substituent and a butoxy linker.

- However, the extended chain may introduce synthetic complexity and reduce aqueous solubility .

c) 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic Acid (CAS 1261965-53-0)

- Structure : Substitutes acetylphenyl with a chloro-methylphenyl group.

- This compound requires stringent handling protocols, unlike the acetylphenyl analog .

Electronic and Steric Effects of Substituents

Biological Activity

4-(3-Acetylphenyl)-3-fluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 272.26 g/mol. Its structure features a fluorobenzoic acid moiety substituted with an acetylphenyl group, which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has shown promise as an anticancer agent. Studies conducted on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), reveal that it induces apoptosis through the activation of caspase pathways.

Case Study:

A recent study evaluated the effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with marked increases in apoptotic markers such as cleaved PARP and caspase-3 activation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Cell Cycle Arrest: It has been observed to induce G1 phase arrest in cancer cells, preventing further cell division.

- Reactive Oxygen Species (ROS) Generation: The compound can increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.

Comparative Analysis

When compared to structurally similar compounds, this compound demonstrates enhanced potency against certain pathogens and cancer cells. For instance, derivatives lacking the acetyl group show reduced biological activity, suggesting the importance of this functional group for efficacy.

| Compound | Activity | Notes |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Effective against multiple strains |

| 4-Fluorobenzoic acid | Moderate Antimicrobial | Less potent than the acetyl derivative |

| Acetophenone | Low Anticancer | Lacks significant biological activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-Acetylphenyl)-3-fluorobenzoic acid?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach is the Suzuki-Miyaura coupling between a boronic acid derivative (e.g., 3-acetylphenylboronic acid) and a halogenated fluorobenzoic acid precursor (e.g., 3-fluoro-4-bromobenzoic acid) under palladium catalysis. Reaction conditions often include bases like K₂CO₃ in solvents such as THF or DMF at 80–100°C . Post-coupling, hydrolysis of protecting groups (e.g., methyl esters) using LiOH in THF/MeOH/H₂O mixtures yields the final carboxylic acid .

Q. How is the compound characterized after synthesis?

- Methodological Answer : Characterization employs NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity, mass spectrometry (HRMS or ESI-MS) for molecular weight validation , and X-ray crystallography (using SHELX programs) for structural elucidation . For example, coupling constants in ¹H NMR distinguish ortho-fluorine effects, while crystallographic data refine bond angles and torsional strain .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Initial screening often focuses on enzyme inhibition assays (e.g., MDM2/p53 interaction studies) and cytotoxicity profiling (e.g., IC₅₀ determination in cancer cell lines). Fluorinated analogs exhibit enhanced metabolic stability and binding affinity due to fluorine’s electronegativity and hydrophobic effects .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the compound’s electronic properties?

- Methodological Answer : DFT calculations (e.g., B3LYP hybrid functionals) model HOMO-LUMO gaps and charge distribution to predict reactivity. Exact exchange terms improve accuracy in thermochemical properties, such as bond dissociation energies, critical for designing derivatives with tailored redox potentials . Software like Gaussian or ORCA facilitates these simulations, referencing Becke’s exchange-correlation functionals .

Q. What crystallographic challenges arise due to fluorine substituents, and how are they resolved?

- Methodological Answer : Fluorine’s small atomic radius and high electron density complicate X-ray diffraction by reducing crystal symmetry. Strategies include using synchrotron radiation for high-resolution data and TWINABS for correcting absorption effects. SHELXL refinement with restraints on fluorine displacement parameters improves model accuracy .

Q. How does fluorination at the 3-position influence structure-activity relationships (SAR) in drug design?

- Methodological Answer : Comparative SAR studies with non-fluorinated analogs reveal that 3-fluorination enhances lipophilicity (logP) and bioavailability by reducing metabolic oxidation. Molecular docking (e.g., AutoDock Vina) shows fluorine’s role in forming halogen bonds with target proteins, as seen in MDM2 inhibitors .

Q. What analytical methods quantify metabolic stability in vitro?

- Methodological Answer : Hepatocyte microsomal assays (e.g., human liver microsomes) measure degradation rates via LC-MS/MS. Fluorine’s inductive effect slows CYP450-mediated oxidation, quantified by half-life (t₁/₂) and intrinsic clearance (CLint) values. Parallel artificial membrane permeability assays (PAMPA) assess blood-brain barrier penetration .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports Suzuki coupling yields >70%, while notes <50% for sterically hindered derivatives. Resolution involves optimizing ligand choice (e.g., SPhos vs. XPhos) and microwave-assisted heating .

- Biological Activity Discrepancies : Some studies report potent MDM2 inhibition (), while others highlight off-target effects (). Dose-response assays and CRISPR-validated target knockouts clarify specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.